Flavor Dilution (FD) Factor Parity Despite Lower Concentration in Wine
In aroma extract dilution analysis (AEDA) of Oregon Pinot Noir wine, both 3-(methylthio)-1-propanol (methionol) and 3-(ethylthio)-1-propanol exhibited identical Flavor Dilution (FD) factors of ≥64, indicating comparable odor potency in this complex matrix [1]. However, quantitative analysis across multiple wines revealed that the ethyl analog is present at substantially lower concentrations (11–68 μg/L) compared to methionol (145–520 μg/L) [2]. This disparity demonstrates that 3-(ethylthio)propanol achieves a similar sensory contribution at approximately 10-fold lower absolute concentration, a critical consideration for cost-in-use and formulation efficiency.
| Evidence Dimension | Odor potency (FD factor) vs. Absolute concentration in wine |
|---|---|
| Target Compound Data | FD ≥64; Concentration 11–68 μg/L |
| Comparator Or Baseline | Methionol (3-(methylthio)propanol): FD ≥64; Concentration 145–520 μg/L |
| Quantified Difference | FD parity (both ≥64); Concentration approximately 10-fold lower for target compound |
| Conditions | AEDA of Pinot Noir wine [1]; GC-FPD quantification across various wine sorts and vintages [2] |
Why This Matters
Procurement decisions must account for the ethyl analog's higher sensory efficiency, which can reduce required usage levels and potentially lower formulation costs compared to methionol.
- [1] Fang, Y.; Qian, M. Aroma compounds in Oregon Pinot Noir wine determined by aroma extract dilution analysis (AEDA). Flavour Fragr. J. 2005, 20 (1), 22-29. View Source
- [2] Schreier, P.; Drawert, F.; Junker, A. Gaschromatographisch-massenspektrometrische Untersuchung flüchtiger Inhaltsstoffe des Weines. Z. Lebensm. Unters. Forsch. 1974, 154 (5), 279-284. View Source
